molecular formula C9H15N3S B12961692 N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine

N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine

Cat. No.: B12961692
M. Wt: 197.30 g/mol
InChI Key: HUFHKSMUPSKBIX-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine is a compound that features a pyrazole ring and a thietane ring The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various amine derivatives.

Scientific Research Applications

N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The thietane ring may also contribute to the compound’s overall reactivity and binding properties. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-Pyrazol-4-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination of rings imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

2,2-dimethyl-N-(1H-pyrazol-4-ylmethyl)thietan-3-amine

InChI

InChI=1S/C9H15N3S/c1-9(2)8(6-13-9)10-3-7-4-11-12-5-7/h4-5,8,10H,3,6H2,1-2H3,(H,11,12)

InChI Key

HUFHKSMUPSKBIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NCC2=CNN=C2)C

Origin of Product

United States

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